molecular formula C13H16O2 B12938387 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone

2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone

Cat. No.: B12938387
M. Wt: 204.26 g/mol
InChI Key: AAWCVHYMSZOAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclobutanone precursor under specific conditions. One common method involves the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.

    Reduction: Formation of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A precursor in the synthesis of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one.

    4-Methoxybenzophenone: A structurally similar compound with different functional groups.

    3-(4-Methoxyphenyl)acryloyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C13H16O2/c1-13(2)11(8-12(13)14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3

InChI Key

AAWCVHYMSZOAQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.